N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide
Description
N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, an imidazo[1,2-b]pyridazin-6-yloxy moiety, and a piperidine carboxamide group, making it a valuable subject for synthetic and functional studies.
Properties
Molecular Formula |
C19H20ClN5O2 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C19H20ClN5O2/c20-15-3-1-2-4-16(15)22-19(26)24-10-7-14(8-11-24)13-27-18-6-5-17-21-9-12-25(17)23-18/h1-6,9,12,14H,7-8,10-11,13H2,(H,22,26) |
InChI Key |
FPEACXXJBRPWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide typically involves multi-step reactions The initial steps often include the formation of the imidazo[1,2-b]pyridazin-6-yloxy moiety through cyclization reactionsThe final step involves the coupling of the piperidine carboxamide group under controlled conditions to ensure the integrity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques, including automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and resource consumption .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-({imidazo[1,2-a]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide
- N-(2-chlorophenyl)-4-({imidazo[1,2-c]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide
Uniqueness
N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its distinct arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
